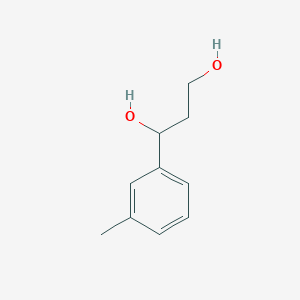

1-(3-Methylphenyl)propane-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

51699-43-5 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-(3-methylphenyl)propane-1,3-diol |

InChI |

InChI=1S/C10H14O2/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7,10-12H,5-6H2,1H3 |

InChI Key |

UZOYKBBAMVVEMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(CCO)O |

Origin of Product |

United States |

¹h Nmr Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-(3-Methylphenyl)propane-1,3-diol is expected to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: Signals in the aromatic region (approximately 7.0-7.3 ppm) corresponding to the four protons on the 3-methylphenyl group.

Methine Proton: A signal for the proton on the carbon bearing the phenyl group and a hydroxyl group (CH-OH), likely appearing as a multiplet.

Methylene (B1212753) Protons: Signals for the two methylene groups (-CH2-) in the propane (B168953) chain, which would likely appear as complex multiplets due to diastereotopicity and coupling with neighboring protons.

Hydroxyl Protons: Two broad singlets for the hydroxyl (-OH) protons, the chemical shift of which can vary depending on the solvent and concentration.

Methyl Protons: A singlet at approximately 2.3 ppm corresponding to the methyl group on the phenyl ring.

¹³c Nmr Spectroscopy

The carbon-13 NMR spectrum would provide information about the carbon skeleton.

Aromatic Carbons: Several signals in the aromatic region (approximately 120-140 ppm).

Carbonyl-bearing Carbon: A signal for the carbon atom attached to the phenyl ring and a hydroxyl group.

Methylene (B1212753) Carbons: Signals for the two methylene carbons in the propane (B168953) chain.

Methyl Carbon: A signal for the methyl group carbon.

Infrared Ir Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

C-H Stretching (Aromatic): Signals above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Signals below 3000 cm⁻¹.

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: Strong bands in the 1000-1200 cm⁻¹ region.

Mass Spectrometry Ms

Classical Organic Synthesis Approaches to 1,3-Diols

Traditional methods for the synthesis of 1,3-diols often involve multi-step procedures that may not offer stereocontrol, resulting in racemic or diastereomeric mixtures. These approaches, however, are fundamental and widely used for their reliability and the accessibility of starting materials.

The reduction of β-hydroxy ketones is a direct and common method for the preparation of 1,3-diols. The precursor, 3-hydroxy-1-(3-methylphenyl)propan-1-one, can be synthesized through various routes, including the aldol reaction. Subsequent reduction of the ketone functionality yields the desired this compound. A variety of reducing agents can be employed for this transformation.

Similarly, the reduction of 1,3-diketones provides another pathway to 1,3-diols. For the synthesis of this compound, the corresponding diketone, 1-(3-methylphenyl)propane-1,3-dione, would be the starting material. The choice of reducing agent can influence the diastereoselectivity of the reaction when applicable.

Table 1: Common Reducing Agents for the Synthesis of 1,3-Diols

| Reducing Agent | Precursor | Product | Notes |

| Sodium borohydride (NaBH₄) | β-Hydroxy ketone | 1,3-Diol | Mild and selective for ketones. |

| Lithium aluminum hydride (LiAlH₄) | β-Hydroxy ketone or Ester | 1,3-Diol | Powerful reducing agent, less selective. sctunisie.org |

| Hydrogen gas (H₂) with catalyst | β-Hydroxy ketone or 1,3-Diketone | 1,3-Diol | Catalysts include Raney Ni, PtO₂, Pd/C. |

Grignard reagents are versatile nucleophiles in organic synthesis and can be utilized for the formation of 1,3-diols. organic-chemistry.org One strategy involves the reaction of a Grignard reagent with an epoxide to generate a primary alcohol, which can then be further reacted. A more direct approach for propanediol (B1597323) synthesis involves the reaction of an organomagnesium halide with a β-hydroxy ketone or a protected β-hydroxy aldehyde.

A notable method involves the reaction of aryl Grignard reagents with isopropenyl acetate, which surprisingly yields anti-1,3-diols as the major product instead of the expected tertiary alcohol. acs.orgthieme-connect.com This reaction proceeds through a domino sequence and offers a convenient route to symmetrical aromatic 1,3-diols. acs.orgthieme-connect.com

For the synthesis of this compound, a potential Grignard-based approach would involve the reaction of a suitable Grignard reagent with a three-carbon electrophile containing oxygen functionalities at the first and third positions.

The aldol condensation is a powerful C-C bond-forming reaction that is widely used in the synthesis of β-hydroxy carbonyl compounds, which are direct precursors to 1,3-diols. nih.gov The synthesis of this compound can be envisioned via the aldol condensation of 3-methylbenzaldehyde with an enolate derived from acetaldehyde, followed by the reduction of the resulting 3-hydroxy-1-(3-methylphenyl)propan-1-one.

Alternatively, the reaction can be performed with formaldehyde and 1-(3-methylphenyl)ethan-1-one. The success of the aldol reaction often depends on the careful choice of base and reaction conditions to avoid side reactions such as dehydration of the aldol product. Following the condensation, the reduction of the ketone is typically achieved using the methods described in section 2.1.1. This two-step sequence is a reliable and frequently employed method for accessing 1,3-diols. google.com

Enantioselective Synthesis of Chiral 1,3-Diols

The development of synthetic methods that can control the stereochemistry at the two hydroxyl-bearing carbons is of great importance, as the biological activity of chiral diols is often dependent on their absolute configuration. acs.org

Asymmetric hydrogenation is a highly efficient method for the enantioselective synthesis of chiral alcohols from prochiral ketones. nih.gov In the context of 1,3-diols, the asymmetric hydrogenation of β-hydroxy ketones allows for the stereoselective formation of one of the four possible stereoisomers. This is typically achieved using a chiral catalyst, often a transition metal complex with a chiral ligand. sctunisie.org

Ruthenium and iridium complexes containing chiral diphosphine ligands, such as BINAP and its derivatives, are well-known for their high efficiency and enantioselectivity in the hydrogenation of ketones. nih.govacs.org The choice of catalyst and reaction conditions can be tuned to favor the formation of either the syn or anti diastereomer with high enantiomeric excess (ee). sctunisie.org

Table 2: Examples of Asymmetric Hydrogenation for 1,3-Diol Synthesis

| Substrate | Catalyst System | Product Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee) |

| β-Ketoester | Ru-BINAP | High | Up to 99% |

| Aromatic β-Hydroxy Ketone | CpIr(OTf)(MsDpen) | N/A | High |

| α-Hydroxyacetophenone | CpIr(OTf)[(S,S)-MsDpen] | N/A | >99% |

The design and synthesis of new chiral catalysts are central to advancing the field of asymmetric synthesis. acs.org For the stereocontrolled synthesis of 1,3-diols, a variety of chiral catalysts have been developed, including metal-based catalysts and organocatalysts. nih.gov

Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are effective for the asymmetric reduction of ketones to alcohols. acs.org These have been successfully applied to the reduction of chiral β-hydroxy ketones to afford chiral 1,3-diols with high enantiomeric purity. acs.org

In addition to metal-based systems, organocatalysts, such as proline and its derivatives, have emerged as powerful tools for asymmetric synthesis. nih.gov Chiral proline-derived organocatalysts have been used in asymmetric aldol reactions to produce chiral β-hydroxy ketones with high enantioselectivity. acs.orgnih.gov These chiral building blocks can then be reduced to the corresponding chiral 1,3-diols. acs.org The development of novel catalysts continues to be an active area of research, with the goal of achieving higher efficiency, broader substrate scope, and improved stereocontrol. nih.gov

Chemoenzymatic Strategies for Enantiopure Diols

Chemoenzymatic approaches combine the selectivity of biocatalysts with the efficiency of chemical reactions to produce enantiomerically pure compounds. One-pot syntheses are particularly attractive for their operational simplicity and reduced waste.

A notable strategy for producing enantiopure syn-1,3-diacetates from racemic 1,3-diol mixtures is through a dynamic kinetic asymmetric transformation (DYKAT). nih.gov This one-pot method integrates enzymatic transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration. nih.gov The process effectively converts a racemic mixture of a 1,3-diol into a single, enantiomerically pure syn-diacetate. nih.gov The key steps involve a stereoselective enzymatic acylation, followed by racemization of the slower-reacting alcohol enantiomer by the ruthenium catalyst, allowing for a theoretical yield of 100%. nih.gov The reaction's success relies on a facile syn-1,3-acyl transfer in the monoacetate intermediate. nih.gov

Another powerful chemoenzymatic method involves a one-pot synthesis beginning with an enantioselective aldol reaction catalyzed by chiral Zn²⁺ complexes. nih.gov This is followed by an enzymatic reduction of the resulting aldol products using oxidoreductases with cofactor regeneration. nih.gov By selecting the appropriate chiral Zn²⁺-complex and a commercially available oxidoreductase, all four possible stereoisomers of the target 1,3-diol can be selectively synthesized. nih.gov This approach provides a versatile route to chiral 1,3-diols in an aqueous system at room temperature. nih.gov

| Method | Catalysts/Enzymes | Key Transformation | Outcome |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Lipase (e.g., CALB), Ruthenium catalyst | Enzymatic acylation coupled with in situ racemization and acyl migration | Enantiomerically pure syn-1,3-diacetates from racemic 1,3-diols nih.gov |

| One-pot Aldol Reaction/Enzymatic Reduction | Chiral Zn²⁺ complex, Oxidoreductase, NADH cofactor regeneration | Enantioselective aldol condensation followed by stereoselective reduction | Access to all four stereoisomers of a chiral 1,3-diol nih.gov |

Desymmetrization Techniques for Prochiral Substrates

The desymmetrization of prochiral or meso compounds is an efficient strategy for generating chiral molecules, as it can theoretically achieve a 100% yield of a single enantiomer. For 1,3-diols, this typically involves the enantioselective monofunctionalization of a prochiral diol.

A highly effective non-enzymatic method for the desymmetrization of 2-aryl-1,3-propanediols involves direct O-alkylation using a specifically designed chiral hemiboronic acid catalyst. nih.govacs.org This approach utilizes a bench-stable chiral 9-hydroxy-9,10-boroxarophenanthrene catalyst to activate one of the two enantiotopic hydroxyl groups towards nucleophilic attack by a benzylic electrophile. dicp.ac.cnresearchgate.net The catalyst forms a defined chair-like six-membered anionic complex with the diol substrate, and a large shielding group on the catalyst effectively blocks one of the prochiral hydroxyl groups, leading to high enantioselectivity. dicp.ac.cn This method provides monoalkylated products with enantiomeric ratios frequently exceeding 95:5 for a variety of 2-aryl-1,3-propanediols under simple, ambient conditions. nih.govdicp.ac.cn

While enzymatic methods are also employed, such as the lipase-catalyzed desymmetrization of prochiral 2-substituted-1,3-diamines, the development of small molecule catalysts for diol desymmetrization is significant as they can offer a broader substrate scope. dicp.ac.cnnih.gov

| Catalyst System | Substrate | Transformation | Key Feature | Enantioselectivity |

| Chiral 9-hydroxy-9,10-boroxarophenanthrene | 2-Aryl-1,3-propanediols | Enantioselective O-alkylation | Rationally designed catalyst mitigates substrate conformational poisoning nih.gov | ≥ 95:5 e.r. acs.orgdicp.ac.cn |

Novel Synthetic Routes and Reaction Development

The development of new synthetic methodologies continues to provide more efficient and selective access to 1,3-diols. Recent advances focus on C-H functionalization, multicomponent reactions, and green chemistry principles.

A transformative approach for synthesizing 1,3-diols from simple alcohols involves a controlled, radical-mediated C-H functionalization. acs.orgnih.gov This method is inspired by the classic Hofmann-Löffler-Freytag (HLF) reaction. acs.org The sequence begins with the near-quantitative conversion of a starting alcohol to a trifluoroethyl carbamate. acs.orgsemanticscholar.org This carbamate then undergoes a directed C-H activation process, leading to a 1,6-hydrogen atom transfer (HAT) by a nitrogen-centered radical. researchgate.net Subsequent cyclization and hydrolysis of the resulting intermediate furnishes the desired 1,3-diol. nih.govsemanticscholar.org This strategy allows for the direct conversion of an alcohol to a 1,3-diol, a transformation for which few methods exist. acs.orgacs.org The reaction is practical, uses inexpensive reagents, and has been demonstrated to be scalable. semanticscholar.org

| Reaction | Key Intermediate | Transformation | Advantages |

| Modified Hofmann-Löffler-Freytag (HLF) Reaction | N-bromocarbamate | Intramolecular 1,6-hydrogen atom transfer (HAT) followed by cyclization and hydrolysis | Direct conversion of alcohols to 1,3-diols; high regioselectivity acs.orgacs.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. mdpi.com Similarly, cascade reactions, involving two or more sequential transformations in one pot without isolating intermediates, streamline synthetic pathways. 20.210.105

One example relevant to 1,3-diol synthesis is a tandem bis-aldol reaction of a ketone with paraformaldehyde, catalyzed by polystyrenesulfonic acid in an aqueous medium, which delivers 1,3-dioxanes. organic-chemistry.org These dioxanes are protected forms of 1,3-diols and can be readily hydrolyzed to the final product. Another strategy involves a stereoselective multicomponent coupling of ketones, dienes, and B₂(pin)₂ catalyzed by a nickel complex, which, after oxidation, yields 1,3-diols. organic-chemistry.org Cascade processes have also been developed, such as the base-catalyzed acetalization-intramolecular oxa-Michael reaction between δ-hydroxy α,β-unsaturated esters and aldehydes to form protected syn-1,3-diols. researchgate.net

Adherence to green chemistry principles is increasingly important in chemical synthesis. This includes the use of renewable feedstocks, environmentally benign solvents, and catalytic methods to minimize waste. 20.210.105

The biosynthesis of 1,3-propanediol (B51772) (1,3-PDO) from glycerol (B35011) is a prime example of a green synthetic route. frontiersin.orgnih.gov Glycerol, a major byproduct of biodiesel production, is converted into 1,3-PDO by microorganisms. nih.gov This biotechnological approach avoids the use of harsh reagents and high pressures often associated with traditional chemical syntheses from petroleum-derived feedstocks like ethylene oxide or acrolein. frontiersin.org

In laboratory-scale synthesis, green principles can be applied by using environmentally friendly solvents. For instance, the synthesis of novel imidazole-1,3-diol derivatives has been achieved using ethanol as a green solvent at mild temperatures (0 °C). acs.org Furthermore, cascade reactions contribute to green chemistry by reducing the number of separate workup and purification steps, thereby saving solvents and energy. 20.210.105

Synthesis of this compound Precursors and Derivatives

The synthesis of specific analogues like this compound often relies on established methods for creating C-C bonds and introducing hydroxyl functionalities. Key precursors include chalcones and β-diketones.

A common route to 1,3-diarylpropane structures involves the catalytic hydrogenation of chalcones. scielo.br Chalcones are readily prepared via a base-catalyzed aldol condensation between an appropriately substituted acetophenone and a benzaldehyde. For the target compound, this would involve the condensation of 3-methylacetophenone with benzaldehyde, or acetophenone with 3-methylbenzaldehyde. The resulting chalcone (an α,β-unsaturated ketone) can then be reduced. Catalytic hydrogenation over palladium on carbon (Pd-C) typically reduces both the carbon-carbon double bond and the carbonyl group to furnish the 1,3-diarylpropane-1,3-diol, although control over the reduction of the carbonyl can be necessary. scielo.br

Another class of important precursors is the 1,3-diaryl-1,3-propanedione (a β-diketone). These can be synthesized through a Claisen condensation between an acetophenone and an ethyl benzoate derivative. prepchem.com For example, reacting acetophenone with ethyl 3-methylbenzoate in the presence of a strong base like sodium amide yields 1-(3-methylphenyl)-3-phenylpropane-1,3-dione. prepchem.com Subsequent reduction of both ketone functionalities, for example with sodium borohydride, would yield the desired this compound.

Preparation of 1-(substituted phenyl)-3-methyl propane-1,3-diones

A significant pathway to synthesizing 1,3-diols involves the reduction of the corresponding 1,3-diones. A straightforward and high-yielding method for the synthesis of 1-(substituted phenyl)-3-methyl propane-1,3-diones has been developed, utilizing substituted acetophenones as starting materials. researchgate.net This procedure offers considerable advantages, including high yields ranging from 78-90%, reduced reaction times, and a simple work-up process. researchgate.net

The synthesis is typically achieved through a Claisen condensation reaction. researchgate.netprepchem.com In a common procedure, a substituted acetophenone is dissolved in a suitable solvent like absolute ethanol. researchgate.net A strong base, such as sodium metal, is introduced, which reacts to form a sodium ethoxide base and generates a carbanion from the acetophenone. researchgate.net This carbanion then acts as a nucleophile, attacking an ester like ethyl acetate. researchgate.net The reaction mixture is stirred, and upon completion, it is acidified to a pH of approximately 5.5 with an acid, such as acetic acid. researchgate.net The final 1-(substituted phenyl)-3-methyl propane-1,3-dione product can then be isolated and purified, often through crystallization from ethanol. researchgate.net

The versatility of this method allows for the preparation of a variety of substituted 1,3-diones, as detailed in the table below.

Table 1: Synthesis of Various 1-(substituted phenyl)-3-methyl propane-1,3-diones

| Starting Material (Substituted Acetophenone) | Resulting 1,3-Dione Product | Yield (%) |

|---|---|---|

| Acetophenone | 1-phenyl-3-methyl propane-1,3-dione | 85 |

| 4-Methylacetophenone | 1-(4-methylphenyl)-3-methyl propane-1,3-dione | 90 |

| 4-Chloroacetophenone | 1-(4-chlorophenyl)-3-methyl propane-1,3-dione | 88 |

| 4-Bromoacetophenone | 1-(4-bromophenyl)-3-methyl propane-1,3-dione | 86 |

| 4-Nitroacetophenone | 1-(4-nitrophenyl)-3-methyl propane-1,3-dione | 78 |

This table is based on data from a high-yielding synthesis method for 1-(substituted phenyl)-3-methyl propane (B168953) 1,3-dione. researchgate.net

Selective Functionalization of Diol Hydroxyl Groups

Polyol compounds, which contain multiple hydroxyl (-OH) groups, are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and various materials. ajou.ac.kr Diols, as the simplest polyols, present a fundamental challenge in synthetic chemistry: the selective functionalization of one hydroxyl group when two or more are present and have similar reactivity. ajou.ac.krrsc.orgresearchgate.net Achieving regioselectivity is critical for creating complex molecules and avoiding the formation of unwanted byproducts. rsc.orgresearchgate.net

Recent advancements have focused on developing catalytic systems that can effectively differentiate between the hydroxyl groups within a diol. ajou.ac.krrsc.org These modern strategies aim to avoid complex protection-deprotection sequences, which can be inefficient. researchgate.net

Key strategies for selective functionalization include:

Organocatalysis : The use of small organic molecules as catalysts has emerged as a powerful tool. rsc.orgresearchgate.net Catalysts incorporating boron, nitrogen, and phosphorus motifs can achieve selective transformations under mild conditions. rsc.org These catalysts often utilize non-covalent interactions (NCIs), such as hydrogen bonding and π-π stacking, to bind to the diol substrate in a specific orientation, thereby exposing one hydroxyl group to the reagent while shielding the other. ajou.ac.kr

Enzyme-Mimicking Catalysis : Synthetic catalysts can be designed to mimic enzymes by using a chiral binding pocket and reversible covalent bonding. nih.govnih.gov A "scaffolding" catalyst can covalently bond to the diol, positioning it in a way that directs the functionalizing reagent to a specific, and sometimes inherently less reactive, hydroxyl group. nih.govnih.gov This approach can even be used to overturn the natural reactivity bias, for instance, by functionalizing a secondary hydroxyl group in the presence of a more accessible primary one. nih.gov This method allows for a high degree of control over stereoselectivity and site-selectivity. nih.gov

These advanced catalytic approaches enable precise modifications like selective protection, glycosylation, and deoxygenation of diol substrates, expanding their utility in complex molecular synthesis. ajou.ac.kr

Microbial Production of Propane-1,3-Diols from Renewable Resources

The microbial synthesis of 1,3-propanediol (1,3-PDO) is a well-established field, offering an environmentally friendly alternative to traditional chemical processes. nih.gov This biological route typically utilizes renewable feedstocks, which are converted into 1,3-PDO by a variety of microorganisms. researchgate.net

Glycerol, a major byproduct of biodiesel production, stands out as a key renewable resource for the microbial synthesis of 1,3-propanediol. researchgate.netslideshare.net Its abundance and low cost make it an economically attractive feedstock. chemmethod.com Various microbial species, including those from the genera Clostridium, Klebsiella, Citrobacter, Enterobacter, and Lactobacillus, are capable of fermenting glycerol to produce 1,3-PDO. researchgate.netresearchgate.net

Table 1: Microbial Production of 1,3-Propanediol from Glycerol

| Microorganism | Fermentation Condition | 1,3-PDO Yield/Concentration | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Anaerobic, 25 °C | 42.3 wt% yield | rsc.org |

| Klebsiella pneumoniae | Micro-aerobic, fed-batch | 72 g/L concentration | nih.gov |

| Citrobacter freundii | Anaerobic | Evaluated for 1,3-PDO production | researchgate.net |

| Clostridium pasteurianum | Anaerobic | One of the first identified producers | researchgate.net |

| Lactobacillus reuteri | Co-fermentation with glucose | High productivity and conversion yield | nih.gov |

While glycerol is a direct precursor, glucose is another abundant and widely used renewable resource for producing 1,3-propanediol through microbial fermentation. nih.gov This is typically achieved using recombinant microorganisms, such as Escherichia coli, that have been genetically engineered to combine the pathway from glucose to glycerol with the bacterial route from glycerol to 1,3-PDO. nih.govnih.gov

The process generally involves engineering a host organism to first convert glucose into glycerol via the glycolytic pathway. chemmethod.com Subsequently, the introduced genes from natural 1,3-PDO producers, like Klebsiella pneumoniae, facilitate the conversion of this endogenously produced glycerol into 1,3-propanediol. nih.govwipo.int DuPont has developed a commercial process utilizing a recombinant E. coli strain for the bioconversion of glucose (from corn syrup) into 1,3-PDO. chemmethod.com This engineered pathway, however, can be limited by the formation of undesired byproducts and the toxicity of the intermediate, 3-HPA. chemmethod.com To enhance efficiency, co-culture systems have also been explored, where one microbial strain converts glucose to glycerol, and a second strain converts glycerol to 1,3-PDO. nih.gov

The biosynthesis of 1,3-propanediol from glycerol is governed by a set of key enzymatic reactions. The central enzymes in this pathway are glycerol dehydratase (GDHt) and 1,3-propanediol oxidoreductase (PDOR). nih.govfrontiersin.org

The second key enzyme, 1,3-propanediol oxidoreductase, then reduces 3-HPA to the final product, 1,3-propanediol. frontiersin.org This reduction step requires a reducing equivalent, typically NADH, which is regenerated through the oxidative branch of glycerol metabolism or through the metabolism of a co-substrate like glucose. nih.gov The genes encoding these essential enzymes are often found clustered in a dha regulon in natural 1,3-PDO producing microorganisms like Klebsiella pneumoniae and Citrobacter freundii. researchgate.net The expression of this regulon is induced by the presence of dihydroxyacetone. nih.gov

Enzymatic Derivatization of Substituted Diols

Enzymes such as lipases are widely used for the acylation of diols to produce esters. The regioselectivity of these enzymes allows for the specific modification of one hydroxyl group in the presence of another. For symmetric diols, monosilylation can be achieved through carefully controlled reaction conditions. acs.org Furthermore, enzymes can be employed in more complex transformations, such as the asymmetric sp3–sp3 cross-electrophile coupling, demonstrating the potential for creating complex chiral molecules from diol precursors. researchgate.net The derivatization of vicinal diols, which are diols with hydroxyl groups on adjacent carbons, can be achieved through post-column derivatization techniques for analytical purposes, reacting with reagents like 6-bromo-3-pyridinylboronic acid to form cyclic esters that are detectable by mass spectrometry. nih.gov

Metabolic Pathways of Related Aromatic Propane-1,2-Diols

While data on the metabolism of this compound is scarce, examining the metabolic pathways of structurally related aromatic propane-1,2-diols can offer insights. Propane-1,2-diol itself is metabolized in mammals through a pathway that can lead to pyruvate (B1213749). researchgate.net In bacteria, the metabolism of propane-1,2-diol can proceed through different routes depending on the organism and environmental conditions.

For instance, some bacteria utilize a pathway involving the conversion of the diol to lactaldehyde, which is then metabolized to pyruvate and can enter the tricarboxylic acid (TCA) cycle. nih.gov Other pathways can lead to the formation of propionaldehyde, which may be further reduced to propanol. nih.gov The biosynthesis of 1,2-propanediol in microorganisms can occur via several routes, including the deoxyhexose pathway, the methylglyoxal (B44143) pathway, and the lactate (B86563) pathway, all of which are typically active under anaerobic conditions. nih.gov These pathways highlight the diverse enzymatic machinery that microorganisms employ to process small diol molecules.

Reaction Mechanism Elucidation in Synthetic Pathways

Synthetic pathways involving this compound are governed by the interplay of its functional groups and the reaction conditions. The elucidation of these mechanisms allows for precise control over the formation of desired products.

While direct studies on the nucleophilic substitution of this compound are not extensively documented, the principles of neighboring group participation (NGP) can be invoked to understand its potential reactivity. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in In reactions where one of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate), the other hydroxyl group can act as an internal nucleophile. mugberiagangadharmahavidyalaya.ac.inchem-station.com

It is important to note that in the absence of direct experimental evidence for this compound, this mechanism is proposed based on well-established principles of neighboring group participation in similar diol systems.

The asymmetric synthesis of chiral 1,3-diols is a significant area of research, often achieved through the asymmetric hydrogenation of β-hydroxy ketones. The catalytic cycle for the formation of this compound can be illustrated by considering the asymmetric hydrogenation of its precursor, 3-hydroxy-1-(3-methylphenyl)propan-1-one, using a Noyori-type ruthenium catalyst. wikipedia.orgchem-station.com

These catalytic systems typically involve a Ru(II) center coordinated to a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand. chem-station.comnih.govrsc.orgrsc.org The currently accepted mechanism for these hydrogenations involves a metal-ligand bifunctional catalysis. nih.govacs.org

A plausible catalytic cycle for the asymmetric hydrogenation of 3-hydroxy-1-(3-methylphenyl)propan-1-one is as follows:

Activation of the Precatalyst: The Ru(II) precatalyst reacts with hydrogen gas in the presence of a base to form the active dihydrido-ruthenium complex. nih.govrsc.org

Substrate Coordination: The ketone substrate, 3-hydroxy-1-(3-methylphenyl)propan-1-one, coordinates to the ruthenium center.

Hydrogen Transfer: The hydrogenation proceeds through a six-membered pericyclic transition state. A hydridic hydrogen from the ruthenium and a protic hydrogen from the amine ligand are transferred to the carbonyl carbon and oxygen, respectively. nih.govrsc.orgacs.org This concerted transfer is a key feature of the Noyori-type mechanism.

Product Release and Catalyst Regeneration: The resulting product, this compound, is released from the coordination sphere of the ruthenium. The catalyst is then regenerated by the reaction with another molecule of hydrogen, ready to start a new cycle. nih.gov

The enantioselectivity of the reaction is dictated by the chiral environment created by the ligands around the ruthenium center, which favors the formation of one enantiomer of the diol over the other. nih.govrsc.org

Table 1: Key Intermediates in the Proposed Catalytic Cycle of Asymmetric Hydrogenation

| Intermediate | Description |

| Ru(II) Precatalyst | The initial stable form of the catalyst, often a dichloro(diphosphine)(diamine)ruthenium(II) complex. |

| Dihydrido-Ru(II) Complex | The active catalytic species formed by the reaction of the precatalyst with hydrogen. |

| Ketone-Catalyst Adduct | The complex formed upon coordination of 3-hydroxy-1-(3-methylphenyl)propan-1-one to the active catalyst. |

| Pericyclic Transition State | The six-membered ring structure through which the concerted hydrogen transfer occurs. |

| Product-Catalyst Adduct | The complex formed after hydrogen transfer, containing the coordinated this compound. |

Oxidation Kinetics and Mechanistic Pathways of Propane-1,3-Diols

The oxidation of this compound can proceed via different pathways depending on the oxidant and reaction conditions. A key feature of this molecule is the presence of a benzylic secondary alcohol, which is generally more susceptible to oxidation than the primary alcohol.

When a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) is used, the benzylic alcohol is expected to be oxidized. youtube.com The mechanism of oxidation of benzylic alcohols by permanganate has been studied, and a likely pathway involves the transfer of a hydride ion from the alcohol carbon to the oxidant. rsc.org For alkylbenzenes, the initial step is often proposed to be the abstraction of a benzylic hydrogen to form a benzyl (B1604629) radical. masterorganicchemistry.com

A plausible mechanism for the oxidation of the benzylic alcohol in this compound by permanganate is as follows:

Formation of a Manganate Ester: The permanganate ion may initially form an ester with the benzylic hydroxyl group.

Hydride Transfer: The key step is the transfer of the benzylic hydrogen as a hydride ion to the manganese center, leading to the formation of a ketone and a reduced manganese species. rsc.org This step is facilitated by the stability of the resulting carbonyl group conjugated with the aromatic ring.

Further Oxidation: Depending on the reaction conditions (e.g., temperature, concentration of oxidant), the primary alcohol could also be oxidized, potentially leading to a dicarbonyl compound or cleavage of the carbon-carbon bond. acs.org

The kinetics of the oxidation of benzyl alcohol by acid permanganate show a negative rho (ρ) value in the Hammett plot, indicating the development of a positive charge at the benzylic carbon in the transition state, which is consistent with a hydride transfer mechanism. rsc.org A significant kinetic isotope effect is also observed when the benzylic hydrogen is replaced by deuterium, further supporting that the cleavage of this C-H bond is the rate-determining step. rsc.org

Table 2: Comparison of Proposed Mechanistic Steps in the Oxidation of Diols

| Diol Type | Oxidant | Key Mechanistic Feature | Primary Product |

| Vicinal Diols | Benzyltrimethylammonium (B79724) tribromide | Glycol-bond fission | Carbonyl compounds |

| Non-vicinal Diols | Benzyltrimethylammonium tribromide | Hydride ion transfer | Hydroxycarbonyl compounds |

| Benzyl alcohol | Acid Permanganate | Hydride ion transfer | Benzaldehyde |

Data for vicinal and non-vicinal diols are based on studies with benzyltrimethylammonium tribromide. ias.ac.in

Biotransformation Mechanism Studies at the Molecular Level

A key class of enzymes involved in the initial stages of aromatic hydrocarbon degradation are dioxygenases. normalesup.orgnih.gov These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol. normalesup.org For this compound, a plausible initial step in its biotransformation by a microorganism expressing a suitable dioxygenase would be the dihydroxylation of the aromatic ring.

The mechanism of aromatic hydroxylation by these enzymes is complex and can involve different intermediates. For some monooxygenases, the formation of a transient epoxide intermediate has been proposed, which then undergoes an NIH shift to yield a hydroxylated aromatic ring. researchgate.netnih.govpnas.org

A potential biotransformation pathway for this compound could involve the following steps:

Aromatic Ring Dihydroxylation: A dioxygenase enzyme could attack the aromatic ring to form a cis-dihydrodiol derivative of this compound.

Dehydrogenation: The cis-dihydrodiol can be rearomatized by a dehydrogenase to yield a catechol derivative.

Ring Cleavage: The resulting catechol can then undergo ring cleavage by another class of dioxygenases, leading to aliphatic products that can enter central metabolic pathways.

The regioselectivity of the initial hydroxylation would be determined by the specific dioxygenase enzyme and the directing effects of the methyl and propanediol substituents on the aromatic ring.

Table 3: Enzymes Involved in the Biotransformation of Aromatic Compounds

| Enzyme Class | Reaction Catalyzed | Role in Degradation Pathway |

| Aromatic Dioxygenases | Incorporation of O2 into the aromatic ring to form cis-dihydrodiols. | Initial activation of the aromatic ring. |

| Dehydrogenases | Oxidation of cis-dihydrodiols to catechols. | Rearomatization to a dihydroxylated aromatic compound. |

| Ring-Cleavage Dioxygenases | Cleavage of the catechol ring (ortho- or meta-fission). | Opening of the aromatic ring to form aliphatic intermediates. |

| Monooxygenases | Incorporation of one atom of O2 into the substrate. | Can be involved in hydroxylation of side chains or the aromatic ring. nih.gov |

This mechanistic framework, based on studies of similar molecules, provides a solid foundation for understanding and predicting the chemical behavior of this compound in various transformations.

Structure Activity Relationship Studies for Substituted Propane 1,3 Diols

Impact of Aromatic Substituents on Biological Activities (e.g., Enzyme Inhibition, Preclinical Anticancer)

The nature and position of substituents on the aromatic ring of aryl-propanediols are critical determinants of their biological activity, including enzyme inhibition and preclinical anticancer effects. The introduction of a methyl group at the meta-position of the phenyl ring in 1-(3-Methylphenyl)propane-1,3-diol is expected to influence its electronic and steric properties, thereby modulating its interaction with biological targets.

Research on related compounds, such as substituted chalcones and other aryl derivatives, has demonstrated that even minor changes to the aromatic ring can lead to significant shifts in bioactivity. For instance, studies on various anticancer agents have shown that the position of a methyl group can impact efficacy. In some series of compounds, methylation has been shown to enhance anti-invasive and anti-angiogenic activities. mdpi.com The presence of electron-donating groups, like a methyl group, can alter the electron density of the aromatic ring, which may affect binding to enzyme active sites.

In the context of anticancer activity, the cytotoxicity of various synthetic compounds is often linked to the substitution pattern on their aromatic moieties. For example, in a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives, the introduction of electron-donating groups at the 4th position of a pyrrole (B145914) ring was found to increase anti-cancer activity. nih.gov While this is a different heterocyclic system, it highlights the principle that electron-donating substituents can positively modulate anticancer effects.

The following table presents data on the anticancer activity of a series of 1-phenyl-1-(quinazolin-4-yl)ethanols, illustrating how different substituents on the phenyl ring affect their antiproliferative activity against various cancer cell lines. This provides a framework for understanding how the 3-methyl substituent in this compound might influence its potential anticancer properties.

Table 1: Antiproliferative Activity of Substituted 1-Phenyl-1-(quinazolin-4-yl)ethanols against HeLa Cells

| Compound | Substituent on Phenyl Ring | IC50 (μM) |

|---|---|---|

| 1a | None | 0.2 |

| 1f | 4-Methyl | 0.3 |

| 1g | 4-Methoxy | 0.8 |

| 1h | 4-Fluoro | 0.1 |

| 1i | 4-Chloro | 0.1 |

| 1j | 4-Bromo | 0.1 |

| 1k | 4-Trifluoromethyl | 0.3 |

| 1l | 3-Methyl | 0.4 |

| 1m | 3-Methoxy | 1.2 |

| 1n | 3-Fluoro | 0.2 |

| 1o | 3-Chloro | 0.2 |

| 1p | 3-Bromo | 0.2 |

| 1q | 3-Trifluoromethyl | 0.5 |

| 1r | 2-Methyl | >10 |

| 1s | 2-Methoxy | >10 |

| 1t | 2-Fluoro | 0.8 |

| 1u | 2-Chloro | 1.5 |

| 1v | 2-Bromo | 2.5 |

| 1w | 2-Trifluoromethyl | >10 |

Data sourced from a study on quinazoline (B50416) derivatives as anticancer agents. nih.gov The table demonstrates the sensitivity of anticancer activity to the position and nature of the substituent on the phenyl ring.

Stereochemical Influences on Molecular Recognition and Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which possesses at least one stereocenter at the C1 position. The spatial arrangement of the hydroxyl and 3-methylphenyl groups can significantly affect how the molecule interacts with chiral biological targets such as enzymes and receptors.

The differential activity of enantiomers is a well-established principle in pharmacology. For many classes of compounds, one enantiomer exhibits the desired therapeutic effect while the other may be less active or even contribute to off-target effects. This stereospecificity arises from the three-dimensional nature of binding sites in biological macromolecules, which can preferentially accommodate one enantiomer over the other.

Studies on various chiral compounds have consistently demonstrated the importance of stereochemistry. For example, research on nature-inspired 3-Br-acivicin isomers revealed that only the isomers with a specific stereoconfiguration displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding was crucial. nih.govfrontiersin.org Similarly, the anticancer activity of certain pyrrolidine (B122466) derivatives has been shown to be dependent on their stereochemistry.

Hydroxyl Group Reactivity and Functionalization in SAR

The two hydroxyl groups in this compound are key functional groups that can participate in hydrogen bonding and can be sites for metabolic modification or deliberate functionalization in structure-activity relationship (SAR) studies. The reactivity of these hydroxyl groups is crucial for the molecule's pharmacokinetic and pharmacodynamic properties.

The primary and benzylic secondary hydroxyl groups have different reactivities, which can be exploited for selective chemical modifications. Functionalization of these hydroxyl groups, for instance through esterification or etherification, can modulate properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.

In drug discovery, modifying hydroxyl groups is a common strategy to optimize the pharmacological profile of a lead compound. For example, in a review of SAR studies of the natural compound YC-1, the reduction of an ester group to a hydroxyl group was a key step in its synthesis, highlighting the importance of this functional group for its biological activity. researchgate.net

Comparison of this compound with Related Aryl-Propanediols

Comparing this compound with other aryl-propanediols can provide valuable insights into its potential biological activities. The electronic and steric effects of the 3-methyl group can be contrasted with other substituents on the phenyl ring.

For instance, comparison with the parent compound, 1-phenylpropane-1,3-diol, would reveal the impact of the methyl group. Generally, the addition of a methyl group can increase lipophilicity, which may affect cell membrane permeability and interaction with hydrophobic pockets in enzymes or receptors.

A study on phenylpropiophenone derivatives as potential anticancer agents provides a useful, albeit indirect, comparison. Although these are propanone derivatives, the SAR data can offer clues about the influence of aromatic substitution on cytotoxicity.

Table 2: Cytotoxic Activity of Substituted Phenylpropiophenone Derivatives

| Compound | Substituent on Phenyl Ring A | Substituent on Phenyl Ring B | Cell Line | IC50 (µM) |

|---|---|---|---|---|

| 1 | H | H | HeLa | >100 |

| 2 | 4-CH3 | H | HeLa | 85.3 |

| 3 | 4-OCH3 | H | HeLa | 65.2 |

| 4 | 4-Cl | H | HeLa | 45.7 |

| 5 | H | 4-CH3 | HeLa | 75.1 |

| 6 | H | 4-OCH3 | HeLa | 58.9 |

| 7 | H | 4-Cl | HeLa | 38.4 |

Data adapted from a study on phenylpropiophenone derivatives. This table illustrates how different substituents on the phenyl rings influence anticancer activity.

Based on such comparative data from related compound classes, it can be inferred that the 3-methyl substituent in this compound would likely confer a moderate level of activity, potentially differing from ortho- or para-substituted analogues due to its specific electronic and steric influences.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of an organic compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of 1-(3-Methylphenyl)propane-1,3-diol, distinct signals corresponding to each unique proton are expected. The aromatic protons on the m-substituted benzene (B151609) ring would typically appear in the downfield region (δ 7.0-7.3 ppm). The single methyl group attached to the ring would produce a singlet peak around δ 2.3 ppm. The methine proton (CH-OH) attached to the aromatic ring would present as a multiplet, likely a triplet of doublets, around δ 4.8-5.0 ppm due to coupling with the adjacent methylene (B1212753) protons. The protons of the two hydroxyl (-OH) groups would appear as broad singlets, and their chemical shift can vary depending on solvent and concentration. The two methylene groups (-CH2-) in the propane (B168953) chain would show complex splitting patterns (multiplets) in the upfield region (δ 1.8-4.0 ppm).

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, one would expect to see signals for the aromatic carbons, the benzylic carbon attached to the hydroxyl group, the other carbon bearing a hydroxyl group, the central methylene carbon, and the methyl carbon on the ring. The chemical shifts provide insight into the electronic environment of each carbon. For instance, carbons attached to electronegative oxygen atoms (C-OH) are shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs.)

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic C-H | 7.0 - 7.3 (m) | 125 - 140 |

| Ar-C -CH | N/A | ~145 |

| Ar-C -CH3 | N/A | ~138 |

| C H-OH (benzylic) | ~4.9 (m) | ~75 |

| -CH2- | ~2.0 (m) | ~45 |

| -C H2-OH | ~3.8 (m) | ~62 |

| Ar-CH3 | ~2.3 (s) | ~21 |

| -OH | Variable (br s) | N/A |

s = singlet, m = multiplet, br s = broad singlet

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A prominent, broad peak in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) groups, with the broadening resulting from intermolecular hydrogen bonding. The C-O stretching vibrations of the primary and secondary alcohols would appear in the 1050-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the propane chain and methyl group would be observed just below 3000 cm⁻¹. Finally, characteristic peaks for the substituted benzene ring (C=C stretching) would be found in the 1450-1600 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alcohol C-O | C-O Stretch | 1050 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (C₁₀H₁₄O₂), the molecular weight is 166.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 166. The fragmentation pattern would likely involve the loss of water (H₂O) from the molecular ion, resulting in a peak at m/z = 148. Another common fragmentation would be the cleavage of the C-C bond adjacent to the hydroxyl groups. For instance, cleavage between the benzylic carbon and the adjacent methylene group could lead to characteristic fragments. The presence of the methylphenyl group would give rise to tropylium (B1234903) ion-related fragments.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity |

| 166 | [M]⁺ (Molecular Ion) |

| 148 | [M - H₂O]⁺ |

| 133 | [M - H₂O - CH₃]⁺ |

| 107 | [C₇H₇O]⁺ or [C₈H₁₁]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, GC)

Chromatographic methods are essential for separating components of a mixture, thereby assessing the purity of a compound. For chiral molecules like this compound, which has a stereocenter at the carbon bearing the benzylic hydroxyl group, chiral chromatography is crucial for separating and quantifying the enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. Using a suitable reversed-phase column, a single sharp peak under various solvent conditions would indicate a high degree of purity. To determine the enantiomeric excess (ee), a chiral stationary phase (CSP) is required. The two enantiomers, (R)- and (S)-1-(3-Methylphenyl)propane-1,3-diol, will interact differently with the chiral phase, resulting in different retention times and allowing for their separation and quantification.

Gas Chromatography (GC) can also be employed, particularly for assessing purity if the compound is sufficiently volatile and thermally stable. ajchem-a.com For enantiomeric separation via GC, the diol typically needs to be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. ajchem-a.com The relative peak areas of the resulting diastereomers correspond to the ratio of the original enantiomers.

Kinetic Spectrophotometry in Mechanistic Studies

Kinetic spectrophotometry is a technique used to study the rate of a chemical reaction by monitoring the change in absorbance of a reactant or product over time. This method is particularly useful for investigating reaction mechanisms, such as the oxidation of alcohols.

While specific kinetic studies on the oxidation of this compound are not widely documented, studies on similar diols provide a framework for how such an investigation would proceed. ias.ac.in For example, the oxidation of a diol by an oxidizing agent like potassium permanganate (B83412) (KMnO₄) can be followed by monitoring the disappearance of the characteristic color of the permanganate ion at a specific wavelength (e.g., 525 nm) using a UV-Vis spectrophotometer. ias.ac.in

By varying the concentrations of the diol, the oxidant, and any catalysts (like acid or base), and observing the effect on the reaction rate, a rate law can be determined. This information, combined with temperature-dependence studies to find activation parameters (like activation energy), helps to elucidate the step-by-step mechanism of the reaction. ias.ac.in Such studies can reveal whether the reaction proceeds through an intermediate complex and which step is the rate-determining one. ias.ac.in

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.

For 1-(3-methylphenyl)propane-1,3-diol, molecular docking could be employed to explore its potential interactions with various enzymes or receptors. The process would involve:

Preparation of the Ligand and Receptor: A 3D structure of this compound would be generated and its energy minimized. A 3D structure of the target protein, often obtained from a database like the Protein Data Bank (PDB), would also be prepared by adding hydrogen atoms and assigning charges.

Docking Simulation: A docking algorithm would then systematically sample numerous positions and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses are "scored" based on functions that estimate the binding free energy. Lower scores typically indicate a more favorable binding interaction.

While specific docking studies on this compound are not available, research on structurally related compounds demonstrates the utility of this approach. For instance, docking studies on arylpiperazine derivatives have successfully identified potential androgen receptor (AR) antagonists, revealing key hydrophobic interactions within the AR ligand-binding pocket. nih.gov Similarly, simulations involving flavonoid derivatives helped identify compounds capable of blocking the Aryl Hydrocarbon Receptor (AhR), a target in some cancers. researchgate.net These examples underscore how molecular docking could be applied to screen this compound against various therapeutic targets to hypothesize its biological activity.

Table 1: Representative Data from a Molecular Docking Study (Note: This table is illustrative, showing typical data obtained from docking simulations, not specific results for this compound.)

| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound A | Androgen Receptor (2AX6) | -8.5 | LEU704, GLN711, MET745 |

| Compound B | Aryl Hydrocarbon Receptor (4Zp4) | -7.9 | HIS337, TYR358, GLN377 |

| Compound C | K-Ras Oncoprotein (4OBE) | -9.2 | VAL114, LYS117, TYR137 |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In chemistry, it is widely used to predict molecular geometries, vibrational frequencies, and the energetics of chemical reactions. DFT can elucidate complex reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates.

For this compound, DFT calculations could be instrumental in several areas:

Synthesis Pathways: By modeling the reaction coordinates for different synthetic routes, DFT can help predict the most energetically favorable pathway, potentially improving reaction yields and reducing byproducts.

Metabolic Degradation: DFT can be used to model the mechanism of oxidation or other metabolic transformations of the diol, such as the oxidation of propane-1,3-diol by potassium permanganate (B83412), which was shown to proceed via the formation of an intermediate complex. ajchem-a.com

Reactivity Descriptors: DFT provides insights into the molecule's reactivity through the calculation of properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations help identify which parts of the molecule are most likely to act as electron donors or acceptors.

Studies on related systems highlight the power of DFT. For example, DFT calculations have been used to investigate the mechanism of 1,3-dipolar cycloaddition reactions, accurately predicting regioselectivity. researchgate.net In another study, the antiradical activity of allyl mercaptan and its derivatives was analyzed using DFT to calculate thermodynamic descriptors like bond dissociation energy (BDE), revealing how substituents affect reactivity. nih.govmdpi.com Such approaches could be applied to understand the antioxidant potential or reaction pathways of this compound.

Table 2: Example of Energetic Data from a DFT Calculation for a Reaction Step (Note: This table is illustrative and based on a representative reaction, not on specific calculations for this compound.)

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +21.5 |

| Intermediate | Reaction Intermediate | -5.2 |

| TS2 | Second Transition State | +15.8 |

| Products | Final Products | -12.7 |

Conformational Analysis and Stereochemical Predictions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. khanacademy.orgmasterorganicchemistry.com For a flexible molecule like this compound, which has a three-carbon chain and two chiral centers at carbons 1 and 3, understanding its conformational preferences is essential.

The molecule can exist as multiple stereoisomers: (1R, 3R), (1S, 3S), and the meso-(1R, 3S) form. Computational methods, including molecular mechanics and DFT, can be used to:

Predict Stable Conformers: By rotating the single bonds in the propane (B168953) backbone, a potential energy surface can be generated. This surface reveals the lowest-energy (most stable) conformations. For simple alkanes like propane and butane, staggered conformations are more stable than eclipsed conformations due to lower steric hindrance. youtube.comyoutube.com

Determine Relative Stabilities: Calculations can predict the energy differences between the various stereoisomers and their respective conformers. This information is valuable for understanding which forms are likely to be predominant and can help in interpreting experimental spectroscopic data.

Analyze Intramolecular Interactions: These methods can identify and quantify non-covalent interactions, such as intramolecular hydrogen bonding between the two hydroxyl groups, which significantly influence the preferred conformation.

The analysis of conformations is crucial as the 3D shape of a molecule dictates how it fits into a receptor's binding site, thereby affecting its biological activity.

Table 3: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C1 | Configuration at C3 | Chirality |

|---|---|---|---|

| Enantiomer 1 | R | R | Chiral |

| Enantiomer 2 | S | S | Chiral |

| Meso form | R | S | Achiral |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Preclinical, Non-Human)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov These models are widely used in preclinical drug discovery to predict the activity of new, unsynthesized molecules and to optimize lead compounds. youtube.com

A QSAR study for this compound and its analogues would involve the following steps:

Data Set Assembly: A series of structurally related compounds would be synthesized, and their biological activity (e.g., IC50 value against an enzyme) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties, topology, and electronic features.

Model Building and Validation: Using statistical methods or machine learning algorithms, a model is built that correlates the descriptors with the observed biological activity. nih.gov The model's predictive power is then rigorously validated using internal and external test sets of compounds. researchgate.net

Although no specific QSAR models for this compound are published, the necessary descriptors could be readily calculated. These would provide the foundation for building a predictive model once a relevant biological dataset becomes available.

Table 4: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity |

| Physicochemical | Topological Polar Surface Area (TPSA) | Polarity, hydrogen bonding potential |

| Electronic | Dipole Moment | Overall polarity and charge distribution |

| Topological | Wiener Index | Molecular branching and compactness |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

Research Applications and Utility in Organic Synthesis

Building Blocks for Complex Organic Molecules

The utility of 1-(3-Methylphenyl)propane-1,3-diol and related 1,3-propanediols (1,3-PDO) as foundational units for constructing more complex molecular architectures is well-recognized in organic synthesis.

The 1,3-propanediol (B51772) moiety is a valuable linker in the design of novel pharmaceutical agents. By attaching bioactive molecules to the diol backbone, researchers can modify their physicochemical properties, such as lipophilicity, which can enhance their ability to cross biological barriers like the cell membrane and the blood-brain barrier. google.comgoogle.com This strategy is particularly relevant for drugs targeting the central nervous system, anti-inflammatory agents, and cytotoxic compounds for cancer therapy. google.comgoogle.com

A significant breakthrough in the pharmaceutical application of this structural class was the development of FTY720 (Fingolimod), an immunosuppressive agent derived from a series of 2-substituted 2-aminopropane-1,3-diols. nih.gov The synthesis and evaluation of various phenyl-containing aminopropane-1,3-diols demonstrated that the positioning of the phenyl ring relative to the core structure was crucial for potent activity. nih.gov This highlights the potential of substituted propane-1,3-diols, such as this compound, to serve as key intermediates in the synthesis of new therapeutic candidates.

Furthermore, patents describe the linkage of various bioactive entities, including amino acids like tryptophan and phenylalanine, to the 1,3-propanediol framework to create prodrugs with improved pharmacokinetic profiles. google.comgoogle.com The stability of the 1,3-propanediol linker, compared to glycerol (B35011), makes it an attractive scaffold for synthesizing these modified bioactive compounds. google.com

| Application Area | Bioactive Molecule Class | Rationale for Using 1,3-Propanediol Scaffold | Reference |

| Neurological Disorders | CNS-acting drugs | Enhanced blood-brain barrier penetration | google.comgoogle.com |

| Cancer Therapy | Cytotoxic drugs, Phenylacetic acid | Improved cell entry, potential for synergistic effects | google.comgoogle.comgoogle.com |

| Inflammation | Non-steroidal anti-inflammatory drugs (NSAIDs) | Increased lipophilicity for better tissue penetration | google.comgoogle.com |

| Immunosuppression | Myriocin analogs | Development of potent agents like Fingolimod (FTY720) | nih.gov |

| Nutraceuticals/Prodrugs | Amino acids (Tryptophan, Phenylalanine) | Creation of lipophilic derivatives for improved transport | google.comgoogle.com |

In the realm of material science, 1,3-propanediol is a crucial monomer for the synthesis of a variety of polymers. frontiersin.orgresearchgate.netwikipedia.org Its bifunctional nature, with hydroxyl groups at both ends, allows it to be readily incorporated into condensation polymerization reactions. qub.ac.uk The most prominent application is in the production of polytrimethylene terephthalate (B1205515) (PTT), a polyester (B1180765) valued for its use in carpet fibers, textiles, and films due to its excellent resilience and flexibility. qub.ac.uk

Bio-based 1,3-propanediol is increasingly used to produce more sustainable and environmentally friendly polymers. nih.gov Research has also focused on creating novel biopolyesters, such as poly(1,3-propanediol citrate), for biomedical applications. nih.govresearchgate.net These materials are being investigated for their potential use in soft tissue engineering, leveraging their biocompatibility and biodegradability. nih.gov The incorporation of an aryl group, as in this compound, into such polymer chains could be explored to modify properties like thermal stability and mechanical strength.

| Polymer Type | Key Monomers | Primary Applications | Reference |

| Polytrimethylene Terephthalate (PTT) | 1,3-Propanediol, Terephthalic acid | Carpet fibers, textiles, films, engineering thermoplastics | qub.ac.uk |

| Polyurethanes | 1,3-Propanediol, Diisocyanates | Foams, elastomers, coatings | nih.gov |

| Aliphatic Polyesters | 1,3-Propanediol, Aliphatic diacids (e.g., Succinic acid) | Biodegradable plastics, adhesives, laminates | wikipedia.orgnsf.gov |

| Poly(1,3-propanediol citrate) | 1,3-Propanediol, Citric acid | Biomedical materials, tissue engineering scaffolds | nih.govresearchgate.net |

Investigational Biological Activities in In Vitro and In Vivo (Non-Human) Models

The structural motif of aryl-substituted propanediols is a recurring feature in molecules screened for various biological activities.

The biosynthesis of 1,3-propanediol in microorganisms involves key enzymes such as glycerol dehydratase (GDHt) and propanediol (B1597323) oxidoreductase (PDOR). frontiersin.orgnih.gov These enzymes catalyze the conversion of glycerol to 1,3-PDO via a 3-hydroxypropionaldehyde (3-HPA) intermediate. frontiersin.orgnih.gov The specificity of PDOR is relatively low, suggesting that other alcohol oxidoreductases could also catalyze this reaction. nih.gov

Furthermore, the enzymatic synthesis of related chiral diols, such as the stereoisomers of 1-phenylpropane-1,2-diol, has been successfully achieved using combinations of lyases and alcohol dehydrogenases. researchgate.net This demonstrates that phenyl-substituted diols can serve as substrates for enzymatic transformations, which is a cornerstone of biocatalysis for producing high-value chemicals. While direct studies on this compound are lacking, it is plausible that its diol functionality would make it a substrate for various oxidoreductases and other enzymes that act on alcohols. The stability of the 1,3-propanediol structure compared to glycerol also makes it a superior backbone for designing enzyme-targeted molecules. google.com

A growing body of evidence suggests that propane-1,3-diol derivatives possess significant potential as anti-inflammatory and anticancer agents. A patent for 2-methylenepropane-1,3-diol derivatives claims they exhibit both a platelet-activating factor (PAF) antagonistic effect, relevant to inflammation, and an inhibitory effect on tumor cell growth. wipo.int Studies on the simpler propane-1,2-diol have also shown it to possess pronounced anti-inflammatory activity in animal models. nih.gov

More complex derivatives incorporating the 1,3-diarylpropane scaffold have been designed as analogs of Combretastatin A-4, a potent natural tubulin polymerization inhibitor, and have shown promising anti-tumor activity. google.com Similarly, synthetic 1,3-diphenyl-3-(phenylthio)propan-1-ones and 1,3-diphenyl-3-(phenylamino)propan-1-ones have been evaluated as new cytotoxic agents and selective cyclooxygenase-2 (COX-2) inhibitors, respectively. nih.govresearchgate.net COX-2 is a key enzyme in the inflammatory pathway and a target for cancer therapy. researchgate.netresearchgate.net These findings indicate that the this compound structure is part of a larger class of compounds with significant preclinical potential in oncology and inflammation research.

| Compound Class | Investigated Activity | Proposed Mechanism of Action | Reference |

| 2-Substituted 2-aminopropane-1,3-diols | Immunosuppression | Lymphocyte homing | nih.gov |

| 2-Methylenepropane-1,3-diol derivatives | Anti-inflammatory, Anti-tumor | PAF antagonism, Inhibition of tumor cell growth | wipo.int |

| 1,3-Diphenyl-3-(phenylthio)propan-1-ones | Cytotoxicity (Anticancer) | Estrogen receptor blockade, Induction of apoptosis | nih.gov |

| 1,3-Diphenyl-3-(phenylamino)propan-1-ones | Anti-inflammatory | Selective COX-2 inhibition | researchgate.net |

| 1,3-Diarylpropane derivatives | Anti-tumor | Tubulin polymerization inhibition | google.com |

Compounds with phenolic groups and conjugated systems are often investigated for their antioxidant properties. Research into structurally related β-diketones, specifically 1-(5'-Formyl-2'-hydroxy-3'-methoxyphenyl)-3-(substitutedphenyl) propane-1,3-diones, has shown that these molecules exhibit potent antioxidant activity in reducing power assays. rasayanjournal.co.in The presence of a phenolic hydroxyl group, as seen in these vanillin-derived compounds, is a key contributor to this activity.

Similarly, a study on 3-arylphthalides, which can be considered cyclized derivatives of a related scaffold, demonstrated that compounds with hydroxyl groups on the aryl ring possess significant antioxidant activity in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. nih.gov The number and position of these hydroxyl groups were found to be crucial for their radical-scavenging capabilities. nih.gov Although this compound itself lacks a phenolic hydroxyl group, its derivatives could be functionalized to include them, thereby imparting potential antioxidant properties.

Prodrug Design and Targeted Delivery Strategies (Conceptual Research)

The unique structural characteristics of this compound, specifically its two hydroxyl groups, present a conceptual framework for its application in prodrug design and targeted drug delivery. Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo biotransformation in the body to release the active drug. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or ability to cross cell membranes. Targeted delivery aims to concentrate the therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target side effects.

Conceptually, this compound can serve as a "promoiety," a carrier molecule that is linked to a parent drug. The diol functionality offers two potential sites for covalent attachment to a drug molecule. This linkage would typically be an ester or ether bond, formed between the hydroxyl groups of the diol and a suitable functional group on the parent drug, such as a carboxylic acid or a hydroxyl group.

The primary and secondary hydroxyl groups of this compound could allow for the creation of dual-drug conjugates or provide a handle for attaching a targeting ligand. For instance, one hydroxyl group could be esterified with the parent drug, while the other could be functionalized with a moiety that is recognized by specific enzymes or receptors at a target tissue.

The cleavage of the linker to release the active drug is a critical aspect of prodrug design. In the case of an ester-linked prodrug utilizing this compound, the hydrolysis of the ester bond could be catalyzed by esterase enzymes that are abundant in the plasma and various tissues. The rate of this hydrolysis could be modulated by the steric and electronic environment around the ester linkage, influenced by the methylphenyl group of the diol.

A hypothetical targeted delivery strategy could involve designing the prodrug to be a substrate for enzymes that are overexpressed in a particular disease state, such as in tumor tissues. nih.gov This would lead to a higher concentration of the active drug at the desired site of action. nih.gov Nanocarrier-based systems could also be conceptualized for the delivery of a prodrug of this compound, potentially enhancing its accumulation at the target site through passive or active targeting mechanisms. nih.gov

While no specific research has been published on the use of this compound in prodrug design, the principles of diol-based promoieties are well-established in medicinal chemistry. The conceptual application of this compound in such strategies remains a topic for future investigation.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry is increasingly focused on developing environmentally benign and efficient methods for synthesizing chemical compounds. acs.org For 1-(3-Methylphenyl)propane-1,3-diol, future research will likely prioritize the development of sustainable and efficient synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Current strategies for producing 1,3-diols often involve multi-step processes that may use stoichiometric reagents and harsh reaction conditions. organic-chemistry.org Future methodologies could focus on:

Catalytic Hydrogenation of β-Hydroxy Ketones: A promising green approach involves the catalytic hydrogenation of the corresponding β-hydroxy ketone, 2-hydroxy-1-(3-methylphenyl)propan-1-one. This method, if achievable with high stereoselectivity, would be highly atom-economical.

Tandem Reactions: One-pot tandem reactions, such as a bis-aldol reaction followed by reduction, could streamline the synthesis process, reducing the need for intermediate purification steps and minimizing solvent usage. organic-chemistry.org

Use of Renewable Starting Materials: Investigating pathways from bio-based precursors, such as derivatives of glycerol (B35011) or other biomass-derived platform chemicals, could significantly improve the sustainability profile of this compound production. qub.ac.ukqub.ac.uk

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of related diols, offering a more energy-efficient alternative to conventional heating. organic-chemistry.orgresearchgate.net

A direct synthesis approach has been demonstrated for other aryl 1,3-diols using aryl Grignard reagents and isopropenyl acetate, which could be explored for the 3-methylphenyl analog. nih.gov

Table 1: Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Catalytic Asymmetric Reduction | High stereoselectivity, atom economy | Development of novel chiral catalysts |

| Tandem Bis-Aldol Reaction | Reduced steps, less waste | Optimization of reaction conditions and catalysts |

| Bio-based Feedstocks | Improved sustainability, lower carbon footprint | Identification of suitable bio-precursors and conversion pathways |

| Microwave-Assisted Synthesis | Faster reactions, energy efficiency | Optimization of microwave parameters and scalability |

Exploration of Novel Biocatalytic Pathways

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high selectivity under mild conditions. rsc.orgresearchgate.net The exploration of novel biocatalytic pathways for producing this compound, particularly its chiral forms, is a significant area for future research.

Key avenues for exploration include:

Engineered Enzymes: The use of genetically engineered enzymes, such as lyases and alcohol dehydrogenases, could enable the stereoselective synthesis of all possible stereoisomers of this compound. researchgate.net This could be achieved through a two-step, one-pot process starting from simple precursors like 3-methylbenzaldehyde.

Whole-Cell Biocatalysis: Utilizing whole microbial cells, such as engineered E. coli or yeast, could provide a cost-effective method for production by leveraging the cell's own machinery for cofactor regeneration. nih.gov Research into the biosynthetic pathway of 1,3-propanediol (B51772) from glycerol in microorganisms provides a strong foundation for this approach. nih.gov

Immobilized Biocatalysts: Immobilizing the requisite enzymes on a solid support can enhance their stability and allow for easy recovery and reuse, making the process more economically viable and sustainable. researchgate.net

The biosynthesis of 1,3-propanediol is well-established, involving glycerol dehydratase and 1,3-propanediol oxidoreductase. nih.gov Future work could focus on engineering these or similar enzymes to accept aromatic substrates like this compound.

Advanced Mechanistic Insights into Biological Interactions

Understanding the interactions of this compound with biological systems is crucial for identifying its potential applications. Future research should aim to elucidate the mechanisms of action at a molecular level.

This can be achieved through:

Computational Modeling: Techniques such as molecular docking and density functional theory (DFT) can predict the binding affinity and interaction of the diol with various biological targets, such as enzymes and receptors. scirp.orgresearchgate.net These computational predictions of bioactivity scores can help prioritize experimental studies. nih.gov

In Vitro Assays: High-throughput screening of the compound against a panel of biological targets can identify potential therapeutic applications. For instance, related diol structures are known to interact with various enzymes, and similar interactions could be investigated for this compound.

Structural Biology: If a specific biological target is identified, X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the diol bound to its target, providing detailed mechanistic insights.

The dopamine (B1211576) receptor system is a potential area of interest, as structurally related N-arylpiperazine derivatives have shown affinity for these receptors. nih.govwikipedia.org Investigating whether this compound or its derivatives have neuromodulatory activity could be a fruitful avenue of research.